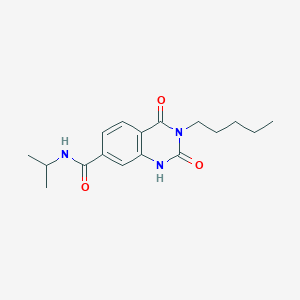

N-异丙基-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

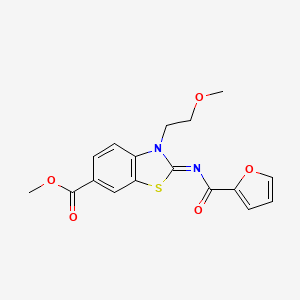

N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a compound that can be categorized within the broader class of tetrahydroquinazoline derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on tetrahydroquinazoline derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One such method is the conversion of carboxylic acids to the corresponding carboxamides, which can be mediated by niobium pentachloride under mild conditions, as described in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Although the specific synthesis of N-isopropyl-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is not detailed, the general approach to synthesizing similar structures provides a foundation for understanding potential synthetic routes.

Molecular Structure Analysis

The molecular structure of tetrahydroquinazoline derivatives is characterized by the presence of a quinazoline core, which is a bicyclic system consisting of two nitrogen atoms in a fused ring system. The substitution patterns on this core, such as the N-isopropyl and carboxamide groups, can significantly influence the compound's biological activity and binding affinity to various receptors or enzymes . Docking studies, as mentioned in the context of 4-oxoquinazoline-based N-hydroxypropenamides, can reveal important features contributing to the inhibitory activity of synthesized compounds .

Chemical Reactions Analysis

The chemical reactivity of tetrahydroquinazoline derivatives can be influenced by the functional groups attached to the core structure. For instance, the presence of a carboxamide group can facilitate interactions with biological targets such as histone deacetylase (HDAC) enzymes, as seen in the case of 4-oxoquinazoline-based N-hydroxypropenamides . The reactivity of these compounds can also be tailored for specific applications, such as the development of radioligands for imaging techniques like positron emission tomography (PET) .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydroquinazoline derivatives, including solubility, melting point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and the nature of the substituents. For example, the introduction of fluorine atoms or fluorine-containing groups can enhance the lipophilicity and metabolic stability of the compounds, making them suitable for in vivo imaging studies . The binding affinities of these compounds to specific receptors, such as the peripheral benzodiazepine receptor (PBR), are also key physical properties that determine their potential as diagnostic or therapeutic agents .

科学研究应用

合成和抗惊厥活性

设计并合成了系列 N-(取代)-1-甲基-2,4-二氧代-1,2-二氢喹唑啉-3(4H)-甲酰胺,在最大电休克 (MES) 和戊四唑 (PTZ) 试验中表现出有效的抗惊厥活性。与标准药物相比,该化合物显示出令人鼓舞的抗惊厥活性和较低的毒性,突出了其在抗惊厥药物开发中的潜力 (Deepakumari 等人,2016)。

催化氢化和化学反应

异喹啉、喹唑啉和喹唑啉等杂环氮化合物与 Mo(PMe3)6 反应,导致各种化学转化。这些反应涉及与氮原子相邻的 C-H 键的断裂,并可能导致 N-杂芳族配体的氢化。此类过程对于开发化学中的新合成方法和材料至关重要 (Zhu 等人,2008)。

逆转多药耐药性

GF120918 是一种吖啶甲酰胺衍生物,已被确定为一种有效的 MDR 抑制剂,可增强多柔比星和长春新碱等药物的细胞毒性。该化合物与 [3H]叠氮松竞争结合 P-糖蛋白,表明其作用机制针对这种转运膜蛋白,这对于癌症研究和治疗策略具有重要意义 (Hyafil 等人,1993)。

动态喹唑啉酮合成

探索了苯并恶嗪酮衍生物与氮亲核试剂反应合成喹唑啉酮的方法。预计这些化合物具有显着的生物活性,有助于开发新的药物并了解杂环化学中的化学反应性 (El-Hashash 等人,2016)。

区域选择性和抗菌活性

苯并恶嗪酮和异丙基喹唑啉酮衍生物与氮亲核试剂反应的区域选择性研究导致合成新型 6-碘喹唑啉-4(3H)-酮衍生物。其中一些化合物显示出有希望的抗菌活性,为抗菌剂的设计提供了新的见解 (El-Hashash 等人,2016)。

属性

IUPAC Name |

2,4-dioxo-3-pentyl-N-propan-2-yl-1H-quinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c1-4-5-6-9-20-16(22)13-8-7-12(15(21)18-11(2)3)10-14(13)19-17(20)23/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,21)(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWGUACOEGPVEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)

![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2527321.png)

![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)

![(Z)-1-(3-fluorobenzyl)-3-(((2-methoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2527327.png)

![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)

![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)

![N-(3-chloro-4-methylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2527338.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclobutanecarboxamide](/img/structure/B2527340.png)